molecular formula C12H16FN B1425782 N-(cyclobutylmethyl)-3-fluoro-4-methylaniline CAS No. 1478874-07-5

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline

Cat. No.: B1425782
CAS No.: 1478874-07-5
M. Wt: 193.26 g/mol
InChI Key: ZSGZBHBBXMVHLZ-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline is a secondary aromatic amine characterized by a cyclobutylmethyl group attached to the nitrogen of an aniline ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position (Fig. 1). For instance, it has been utilized in the synthesis of noncovalent inhibitors targeting enzymes such as severe acute respiratory syndrome (SARS)-associated coronaviruses, where its structural features contribute to binding affinity and selectivity .

Molecular Formula: C₁₂H₁₅FN
Molecular Weight: 192.26 g/mol
Key Features:

  • 3-Fluoro Substituent: Modulates electronic properties (electron-withdrawing effect) and may reduce susceptibility to oxidative metabolism.
  • 4-Methyl Substituent: Provides steric bulk and may stabilize the aromatic ring against enzymatic degradation.

Properties

IUPAC Name

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-5-6-11(7-12(9)13)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGZBHBBXMVHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2CCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-3-fluoro-4-methylaniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents and catalysts, as well as the purification techniques, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a fully saturated amine.

Scientific Research Applications

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved often include binding to opioid receptors, which can influence pain perception and other physiological responses .

Comparison with Similar Compounds

N-(Cyclobutylmethyl)-4-(3-pyridyl)aniline

Structure : The aniline nitrogen is substituted with a cyclobutylmethyl group, while the aromatic ring features a 3-pyridyl group at the 4-position (Fig. 2).
Key Differences :

  • Substituent Effects : The 3-pyridyl group introduces a heteroaromatic ring, enhancing hydrogen-bonding capacity and polarity compared to the fluorine and methyl substituents in N-(cyclobutylmethyl)-3-fluoro-4-methylaniline.
  • Applications : Used in the synthesis of acetamide derivatives as protease inhibitors (e.g., ML300-derived compounds) .
  • Metabolism : The pyridyl group may increase susceptibility to cytochrome P450-mediated oxidation compared to the fluorine substituent.

N-[(2,4-Dimethoxyphenyl)methyl]-3-fluoro-4-methylaniline

Structure : The nitrogen is substituted with a 2,4-dimethoxyphenylmethyl group, while the aromatic ring retains the 3-fluoro-4-methyl pattern (Fig. 3).
Key Differences :

  • Substituent Effects: The dimethoxyphenylmethyl group increases molecular weight (C₁₆H₁₈FNO₂; 275.32 g/mol) and lipophilicity (logP ~3.5 estimated) compared to the cyclobutylmethyl analog (logP ~2.8 estimated).
  • N-dealkylation) .

4-Fluoro-N-methylaniline

Structure : A simpler analog with a methyl group on the nitrogen and a fluorine at the 4-position.
Key Differences :

  • Metabolism: Studies show that 4-fluoro-N-methylaniline undergoes cytochrome P450-catalyzed N-demethylation and flavin-containing monooxygenase (FMO)-mediated hydroxylation, leading to defluorinated metabolites. The cyclobutylmethyl group in this compound likely slows N-dealkylation due to steric hindrance, enhancing metabolic stability .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) Metabolic Pathways Primary Applications
This compound C₁₂H₁₅FN 192.26 3-F, 4-CH₃, N-cyclobutylmethyl ~2.8 N-dealkylation, ring hydroxylation Drug precursor, enzyme inhibitors
N-(Cyclobutylmethyl)-4-(3-pyridyl)aniline C₁₅H₁₇N₂ 225.31 4-pyridyl, N-cyclobutylmethyl ~2.3 Pyridyl oxidation, N-dealkylation Protease inhibitor synthesis
N-[(2,4-Dimethoxyphenyl)methyl]-3-fluoro-4-methylaniline C₁₆H₁₈FNO₂ 275.32 3-F, 4-CH₃, N-(2,4-dimethoxybenzyl) ~3.5 O-demethylation, ring hydroxylation Not specified
4-Fluoro-N-methylaniline C₇H₈FN 125.14 4-F, N-CH₃ ~1.5 N-demethylation, defluorination Metabolic studies

Research Findings and Implications

  • Metabolic Stability : The cyclobutylmethyl group in this compound confers resistance to rapid N-dealkylation compared to simpler N-methyl analogs, as observed in 4-fluoro-N-methylaniline .
  • Steric Effects : Bulky substituents like cyclobutylmethyl or dimethoxyphenylmethyl alter binding interactions in enzyme inhibitors, as seen in ML300-derived compounds .

Biological Activity

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on available research findings.

This compound is characterized by the following structural features:

  • Chemical Formula : C_{12}H_{14}FN
  • Molecular Weight : 201.25 g/mol
  • Functional Groups : Aniline, fluoro-substituent, cyclobutyl group

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been investigated for the following mechanisms:

  • Receptor Modulation : The compound may act as a ligand for various receptors, including opioid receptors, which are crucial in pain perception and modulation.
  • Oxidative Stress Induction : Similar to other compounds with redox-active properties, it may disturb the redox balance in cells, potentially leading to therapeutic effects against certain diseases .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been explored for potential applications in treating infections caused by resistant strains of bacteria and protozoa.

Pathogen Activity Observed Reference
Plasmodium falciparumEffective against young asexual stages
Mycobacterium tuberculosisInhibition observed in vitro

Analgesic Properties

Due to its structural similarity to known analgesics, this compound has been investigated for analgesic properties. Preliminary studies suggest it may modulate pain pathways effectively.

Case Studies

  • Study on Antimalarial Activity :
    • A study evaluated the compound's efficacy against Plasmodium falciparum, demonstrating significant activity at low concentrations, particularly against drug-resistant strains. The mechanism involved oxidative stress induction specific to the parasite's metabolic pathways .
  • Opioid Receptor Interaction :
    • Another investigation focused on the compound's interaction with opioid receptors, revealing that it could act as an agonist or antagonist depending on the receptor subtype involved. This dual action may provide insights into developing new pain management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(cyclobutylmethyl)-3-fluoro-4-methylaniline
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